3-Desmethyl-3-(5-oxohexyl) Pentoxifylline

Description

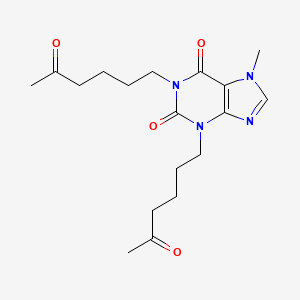

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methyl-1,3-bis(5-oxohexyl)purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O4/c1-13(23)8-4-6-10-21-16-15(20(3)12-19-16)17(25)22(18(21)26)11-7-5-9-14(2)24/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKVCRCGFEFTQMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCN1C2=C(C(=O)N(C1=O)CCCCC(=O)C)N(C=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Multifaceted Mechanism of Action of Pentoxifylline and its Metabolites: A Technical Guide

An In-depth Examination for Researchers and Drug Development Professionals

Introduction: Pentoxifylline, a xanthine derivative, has a well-established role in the management of peripheral vascular disease. Its therapeutic effects are not solely attributable to the parent drug but are significantly influenced by its active metabolites. This technical guide provides a comprehensive overview of the mechanism of action of Pentoxifylline's key metabolites, with a particular focus on available quantitative data, experimental methodologies, and the intricate signaling pathways involved. While the compound "3-Desmethyl-3-(5-oxohexyl) Pentoxifylline" is not a recognized metabolite of Pentoxifylline based on current scientific literature, this guide will delve into the actions of its well-characterized and pharmacologically significant metabolites, including the demethylated derivatives.

Pentoxifylline, chemically known as 3,7-dimethyl-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione, undergoes extensive first-pass metabolism in the liver and erythrocytes, leading to the formation of seven known metabolites, designated as M1 through M7.[1] Among these, metabolites M1, M4, and M5 are found in appreciable levels in the plasma and are considered pharmacologically active.[1][2] Demethylation also occurs, leading to the formation of metabolites such as M6 (7-demethylated pentoxifylline) and M7 (7-demethylated M1).[3]

Core Mechanisms of Action of Major Pentoxifylline Metabolites

The therapeutic efficacy of Pentoxifylline is largely attributed to the collective actions of its metabolites, which modulate various physiological and cellular processes. The primary mechanisms include phosphodiesterase (PDE) inhibition, anti-inflammatory effects, and hemorheological improvements.

Phosphodiesterase Inhibition and cAMP-Mediated Signaling

Like its parent compound, the metabolites of Pentoxifylline act as non-selective phosphodiesterase inhibitors.[4] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates Protein Kinase A (PKA) and triggers a cascade of downstream signaling events. This pathway is central to many of the observed therapeutic effects.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pharmacokinetics of pentoxifylline and its main metabolites in patients with different degrees of heart failure following a single dose of a modified-release formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pentoxifylline | C13H18N4O3 | CID 4740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pentoxifylline - Wikipedia [en.wikipedia.org]

Navigating the Metabolic Maze: An In-depth Guide to the In Vivo Pharmacokinetics of Pentoxifylline and its Primary Metabolites

A comprehensive analysis for researchers, scientists, and drug development professionals.

This technical guide delves into the in vivo pharmacokinetics of pentoxifylline, a methylxanthine derivative, and its principal, pharmacologically significant metabolites. While the specific compound "3-Desmethyl-3-(5-oxohexyl) Pentoxifylline" is not documented in the available scientific literature, this paper will focus on the well-characterized metabolic products of pentoxifylline, providing a robust resource for professionals in drug development. The metabolism of pentoxifylline is complex, involving multiple pathways that result in several metabolites, with two playing a crucial role in its therapeutic effects.

Pentoxifylline, chemically known as 1-(5-oxohexyl)-3,7-dimethylxanthine, undergoes extensive first-pass metabolism primarily in the liver, with erythrocytes also contributing to its biotransformation.[1][2] This process leads to the formation of at least seven metabolites, designated M1 through M7.[1] Among these, Metabolite 1 (M1), a hydroxy metabolite, and Metabolite 5 (M5), a carboxy metabolite, are the most prominent in plasma and are considered pharmacologically active.[3][4][5]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for pentoxifylline and its major metabolites, M1 and M5, compiled from various in vivo studies. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the drug and its active derivatives.

Table 1: Pharmacokinetic Parameters of Pentoxifylline and its Major Metabolites in Healthy Male Volunteers (Single Oral Doses) [6]

| Compound | Dose (mg) | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Half-life (hours) |

| Pentoxifylline | 100 | 272 | 0.29 | 193 | 0.39 |

| 200 | - | 0.41 | - | 0.84 | |

| 400 | 1607 | 0.41 | 1229 | 0.84 | |

| Metabolite 1 (M1) | 100 | - | 0.72 | - | 0.96 |

| 200 | - | 1.15 | - | 1.61 | |

| 400 | 2753 | 1.15 | - | 1.61 | |

| Metabolite 5 (M5) | 100 | - | 0.72 | - | 0.96 |

| 200 | - | 1.15 | - | 1.61 | |

| 400 | 7057 | 1.15 | - | 1.61 |

Table 2: Pharmacokinetic Parameters of Pentoxifylline and Metabolite M5 in Patients with Chronic Heart Failure (Single 600 mg Oral Sustained-Release Tablet) [5]

| Compound | CHF Severity | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) |

| Pentoxifylline | Moderate | - | 1.6 | - |

| Severe | - | 3.9 | 56% increase (non-significant) | |

| Metabolite 5 (M5) | Moderate | - | 3.6 | - |

| Severe | - | 5.6 | 59% increase (significant) |

Experimental Protocols

The data presented in this guide are derived from studies employing rigorous methodologies. Below are detailed descriptions of the typical experimental protocols used to assess the pharmacokinetics of pentoxifylline and its metabolites.

Human Pharmacokinetic Studies

-

Study Design: Most studies employ a randomized, crossover design.[7] For single-dose studies, subjects receive a specified dose of pentoxifylline, followed by a washout period before receiving another dose or placebo.[6][7] Multiple-dose studies involve repeated administration over several days to achieve steady-state concentrations.[8]

-

Subjects: Studies are typically conducted in healthy adult volunteers, often males, to minimize variability.[6] Specific patient populations, such as those with chronic heart failure or renal impairment, are also studied to understand disease-state effects on pharmacokinetics.[4][5]

-

Dosing Regimens: Pentoxifylline is administered orally, either as an immediate-release solution or as extended-release tablets.[6][8][9] Intravenous administration is used to determine absolute bioavailability.[10] Doses in human studies typically range from 100 mg to 600 mg.[5][6]

-

Sample Collection: Blood samples are collected at predetermined time points before and after drug administration.[10] Plasma is separated by centrifugation and stored frozen until analysis.[2] For urinary metabolite analysis, urine is collected over a 24-hour period.[6]

-

Analytical Methods: The concentrations of pentoxifylline and its metabolites in plasma and urine are quantified using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).[2][10] These methods provide the necessary sensitivity and specificity for accurate determination of pharmacokinetic parameters.

Animal Pharmacokinetic Studies

-

Animal Models: Common animal models for pharmacokinetic studies of pentoxifylline include dogs and mice.[10][11]

-

Dosing and Sample Collection: In a study with dogs, pentoxifylline was administered intravenously (15 mg/kg) and orally (15 mg/kg every 8 hours for 5 days).[10] Blood samples were collected at various time points post-administration to determine plasma concentrations.[10] In a study with C3H mice, pentoxifylline was administered intraperitoneally at doses of 10 mg/g or 100 mg/kg.[11]

Visualizing the Pathways and Processes

To better illustrate the metabolic fate of pentoxifylline and the workflow of a typical pharmacokinetic study, the following diagrams have been generated using Graphviz.

Caption: Metabolic pathway of pentoxifylline to its major metabolites.

Caption: General workflow of an in vivo pharmacokinetic study.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. ovid.com [ovid.com]

- 3. portal.research.lu.se [portal.research.lu.se]

- 4. Pharmacokinetics of pentoxifylline and its main metabolites in patients with different degrees of heart failure following a single dose of a modified-release formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of orally administered pentoxifylline in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of pentoxifylline pharmacokinetics between smokers and nonsmokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differences in the in vitro and in vivo pharmacokinetic profiles of once-daily modified-release methylphenidate formulations in Canada: examination of current bioequivalence criteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. researchgate.net [researchgate.net]

- 10. bioivt.com [bioivt.com]

- 11. Pharmacokinetics and Ex Vivo Activity of 7-Methylxanthine, an Inhibitor of Monosodium Urate Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Identification of Pentoxifylline Metabolites in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methods and data related to the identification and quantification of Pentoxifylline and its primary metabolites in human plasma. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.

Pentoxifylline, a xanthine derivative, undergoes extensive metabolism in humans, resulting in several pharmacologically active metabolites. Understanding the metabolic profile of Pentoxifylline is crucial for a comprehensive assessment of its efficacy and safety. This guide details the key metabolites, their pharmacokinetic properties, and the analytical methodologies for their detection.

Key Metabolites of Pentoxifylline in Human Plasma

Pentoxifylline is primarily metabolized through reduction and oxidation pathways.[1] The most significant metabolites found in human plasma are:

-

Metabolite I (M1 or Lisofylline): 1-(5-hydroxyhexyl)-3,7-dimethylxanthine, formed via a reduction pathway.[2] This metabolite is pharmacologically active.[2]

-

Metabolite IV (M4): A carboxylic acid derivative.

-

Metabolite V (M5): 1-(3-carboxypropyl)-3,7-dimethylxanthine, a product of an oxidation pathway.[2] This is a major metabolite found in plasma and urine.[3]

Plasma concentrations of metabolites M1 and M5 can be significantly higher than the parent drug, with levels approximately five and eight times greater, respectively.[4]

Pharmacokinetic Properties

The pharmacokinetic parameters of Pentoxifylline and its major metabolites have been characterized in various studies. The following tables summarize key quantitative data from studies in healthy volunteers.

Table 1: Pharmacokinetic Parameters of Pentoxifylline and its Metabolites after a Single Oral Dose of Pentoxifylline Solution in Healthy Male Volunteers [1]

| Analyte | Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) |

| Pentoxifylline | 100 | 272 | 0.29 | 193 | 0.39 |

| 200 | 789 | 0.38 | 589 | 0.54 | |

| 400 | 1607 | 0.41 | 1229 | 0.84 | |

| Metabolite I (M1) | 100 | 487 | 0.72 | 967 | 0.96 |

| 200 | 1250 | 0.89 | 2470 | 1.13 | |

| 400 | 2753 | 0.94 | 4990 | 1.29 | |

| Metabolite V (M5) | 100 | 189 | 0.91 | 794 | 1.05 |

| 200 | 1083 | 1.06 | 3680 | 1.29 | |

| 400 | 7057 | 1.15 | 12890 | 1.61 |

Table 2: Pharmacokinetic Parameters of Pentoxifylline and its Metabolites after a Single Oral Dose of 400 mg Extended-Release (ER) Pentoxifylline Tablet [2][5]

| Analyte | Condition | Cmax (ng/mL) | Tmax (hr) | AUC₀₋t (ng·hr/mL) | t½ (hr) |

| Pentoxifylline | Fasting | 144.4 - 150.0 | 3.29 - 3.70 | 845.4 - 871.1 | 1.59 - 1.65 |

| Fed | 157.8 - 162.1 | 4.1 - 5.4 | 826.5 - 869.7 | 1.80 - 2.06 | |

| Metabolite I (M1) | Single Dose | 143 - 343 | 3.2 | - | 3.4 |

| Steady-State | 562 - 576 | 2.0 - 2.8 | - | - | |

| Metabolite V (M5) | Single Dose | - | - | - | - |

| Steady-State | 943 | 1.4 | - | - |

Metabolic Pathway of Pentoxifylline

The metabolic conversion of Pentoxifylline to its primary metabolites, Lisofylline (M1) and the carboxypropyl derivative (M5), is depicted in the following diagram. This illustrates the key reduction and oxidation pathways.

Metabolic pathways of Pentoxifylline to its major metabolites M1 and M5.

Experimental Protocols for Metabolite Identification

The accurate quantification of Pentoxifylline and its metabolites in human plasma is predominantly achieved using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection or, more commonly, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity.

Sample Preparation

A critical step in the analytical workflow is the extraction of the analytes from the complex plasma matrix. Common techniques include:

-

Protein Precipitation (PP): This is a simple and rapid method where a water-miscible organic solvent, such as methanol or acetonitrile, is added to the plasma sample to precipitate proteins.[6]

-

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analytes from the aqueous plasma sample into an immiscible organic solvent, such as dichloromethane or ethyl acetate.

-

Solid-Phase Extraction (SPE): This method utilizes a solid sorbent to selectively retain the analytes from the plasma sample, which are then eluted with an appropriate solvent.

The following diagram illustrates a typical experimental workflow for the analysis of Pentoxifylline and its metabolites in human plasma.

General experimental workflow for the analysis of Pentoxifylline and its metabolites.

LC-MS/MS Method

An LC-MS/MS method offers high sensitivity and specificity for the simultaneous quantification of Pentoxifylline and its metabolites. A representative protocol is summarized below.[6]

1. Sample Preparation (Protein Precipitation):

-

To 30 µL of plasma, add internal standards (e.g., deuterated Pentoxifylline).

-

Add 0.5 mL of cold methanol and vortex for 5 minutes.

-

Centrifuge at 20,800 x g for 10 minutes.

-

Transfer the supernatant to a clean tube for analysis.

2. Liquid Chromatography:

-

Column: Imtakt Cadenza® CD-C18 (100 × 3 mm, 3 µm).[6]

-

Mobile Phase: Isocratic elution with 0.1% formic acid in water and methanol (20:80, v/v).[6]

-

Flow Rate: 0.2 mL/min.[6]

-

Injection Volume: 7 µL.[6]

3. Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in positive mode.[6]

-

Detection: Multiple Reaction Monitoring (MRM).[6]

-

MRM Transitions:

This technical guide provides a foundational understanding of the key metabolites of Pentoxifylline in human plasma and the analytical approaches for their identification and quantification. The provided data and protocols can serve as a valuable starting point for researchers and scientists in the field of drug metabolism and pharmacokinetics.

References

The Biological Activity of Pentoxifylline's Demethylated Metabolites: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentoxifylline (PTX), a xanthine derivative, is a hemorheologic agent widely used in the management of peripheral vascular diseases.[1][2] Its therapeutic effects are attributed not only to the parent drug but also to its active metabolites. Following administration, pentoxifylline undergoes extensive first-pass metabolism in the liver and erythrocytes, leading to the formation of several metabolites.[3] Among these, the demethylated metabolites, primarily 1-(5-hydroxyhexyl)-3,7-dimethylxanthine (Metabolite I or M1, also known as lisofylline), 1-(4-carboxybutyl)-3,7-dimethylxanthine (Metabolite IV or M4), and 1-(3-carboxypropyl)-3,7-dimethylxanthine (Metabolite V or M5), are of significant pharmacological interest.[4][5] This technical guide provides a comprehensive overview of the biological activities of these demethylated metabolites, with a focus on their hemorheological and anti-inflammatory properties.

Core Biological Activities

The demethylated metabolites of pentoxifylline contribute significantly to the overall pharmacological profile of the drug. Their primary activities can be categorized as hemorheological and anti-inflammatory.

Hemorheological Effects

Pentoxifylline and its metabolites improve blood flow by decreasing blood viscosity and enhancing the flexibility of red blood cells (RBCs).[2] Metabolites M1 and M5, in particular, have been shown to possess significant hemorheological effects.[4] They are reported to be similar to the parent compound in their ability to improve RBC membrane fluidity.[4]

Anti-inflammatory Effects

A key mechanism of action for pentoxifylline and its metabolites is the inhibition of tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine.[6] This anti-inflammatory action is primarily mediated through the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[7]

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data on the biological activities of pentoxifylline and its demethylated metabolites.

| Compound | Target | Assay | Result | Citation |

| Pentoxifylline | TNF-α Production (LPS-stimulated) | RAW 264.7 murine macrophages | Inhibited | [1] |

| Metabolite I (M1) | TNF-α Production (LPS-stimulated) | RAW 264.7 murine macrophages | Inhibited | [1] |

| Metabolite IV (M4) | TNF-α Production (LPS-stimulated) | RAW 264.7 murine macrophages | Poorly inhibited | [1] |

| Metabolite V (M5) | TNF-α Production (LPS-stimulated) | RAW 264.7 murine macrophages | Poorly inhibited | [1] |

| Pentoxifylline | TNF-α Production (spontaneous) | Alveolar macrophages from sarcoidosis patients | 91% inhibition at 0.1 mM, 98% inhibition at 1 mM | [8] |

| Pentoxifylline | TNF-α Production (LAM-induced) | Macrophage cell line | IC50 ≈ 0.05 mg/ml | [9] |

| Pentoxifylline | TNF Production (LPS-induced) | Rat thoracic aorta rings | 26% inhibition at 10 µM, 58% inhibition at 100 µM, 85% inhibition at 1000 µM | [6] |

Table 1: Comparative Anti-inflammatory Activity of Pentoxifylline and its Metabolites.

| Compound | Parameter | Experimental Model | Result | Citation |

| Pentoxifylline | Whole Blood Viscosity | Critically ill patients post-transfusion | Increase in viscosity was significantly less in the pentoxifylline group (26 ± 15% vs. 49 ± 14% at 10 s⁻¹) | [10] |

| Pentoxifylline | Red Blood Cell Deformability | In vitro hyperosmolar conditions | Improved impaired RBC deformability | [11] |

| Pentoxifylline & Metabolite I (M1) | Red Blood Cell Deformability | Ektacytometry of normal and sickle cells | No effect on RBC deformability | [12] |

| Pentoxifylline & Metabolite I (M1) | Red Blood Cell Elongation | Laser-assisted Optical Rotational Cell Analyser (LORCA) | Significantly increased RBC elongation | [13] |

| Metabolite I (M1) | ADP-induced Platelet Aggregation | In vitro | More active than pentoxifylline | [4] |

| Metabolite V (M5) | Epinephrine-induced Platelet Aggregation | In vitro | More active than pentoxifylline | [4] |

Table 2: Comparative Hemorheological and Related Activities of Pentoxifylline and its Metabolites.

| Compound | Parameter | Cell Line | Result | Citation |

| Pentoxifylline & Metabolite I (M1) | TNF-α induced Cytotoxicity | WC/1 murine fibrosarcoma cells | Less effective in protecting from cytotoxicity | [1] |

| Metabolite IV (M4) & Metabolite V (M5) | TNF-α induced Cytotoxicity | WC/1 murine fibrosarcoma cells | More effective in protecting from cytotoxicity | [1] |

| Pentoxifylline & Metabolite I (M1) | Endothelial Cell Proliferation | H5V endothelioma cells | Did not affect | [1] |

| Metabolite IV (M4) & Metabolite V (M5) | Endothelial Cell Proliferation | H5V endothelioma cells | Did not affect | [1] |

Table 3: Comparative Effects of Pentoxifylline and its Metabolites on Cytotoxicity and Cell Proliferation.

Experimental Protocols

Measurement of TNF-α Release by ELISA

This protocol describes the quantification of TNF-α in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

96-well microplate coated with anti-TNF-α antibody

-

Cell culture supernatants (samples)

-

Recombinant TNF-α standard

-

Biotin-conjugated anti-TNF-α antibody

-

Streptavidin-HRP

-

TMB substrate solution

-

Stop solution (e.g., 1M H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Plate reader

Procedure:

-

Plate Preparation: Bring all reagents to room temperature. Wash the pre-coated 96-well plate twice with wash buffer.

-

Standard and Sample Addition: Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

-

Washing: Aspirate the contents of the wells and wash the plate four times with wash buffer.

-

Detection Antibody: Add 100 µL of biotin-conjugated anti-TNF-α antibody to each well. Incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 3.

-

Streptavidin-HRP: Add 100 µL of Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.

-

Washing: Repeat the washing step as in step 3.

-

Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 10-20 minutes at room temperature in the dark.

-

Stopping the Reaction: Add 50 µL of stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a plate reader.

-

Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the TNF-α standards. Use the standard curve to determine the concentration of TNF-α in the samples.

Measurement of Red Blood Cell Deformability by Ektacytometry

Ektacytometry is a laser-diffraction method used to measure the deformability of red blood cells under shear stress.

Materials:

-

Ektacytometer

-

Polyvinylpyrrolidone (PVP) solution (isotonic)

-

Whole blood sample

-

Pipettes

Procedure:

-

Sample Preparation: Dilute a small volume of whole blood in the isotonic PVP solution.

-

Instrument Setup: Turn on the ektacytometer and allow it to warm up. Calibrate the instrument according to the manufacturer's instructions.

-

Measurement: Introduce the diluted blood sample into the instrument's shearing system. A laser beam is directed through the sample as it is subjected to a defined shear stress.

-

Data Acquisition: The diffraction pattern of the laser beam passing through the elongated red blood cells is captured by a detector.

-

Analysis: The instrument's software analyzes the diffraction pattern to calculate an elongation index (EI), which is a measure of red blood cell deformability. The EI is typically plotted as a function of shear stress.

Colony Formation Assay

This assay assesses the ability of single cells to proliferate and form colonies, providing a measure of cytotoxicity.

Materials:

-

6-well tissue culture plates

-

Agar (e.g., Noble agar)

-

Cell culture medium

-

Cells of interest

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Crystal violet staining solution

-

Microscope

Procedure:

-

Base Agar Layer: Prepare a 0.5-0.6% agar solution in cell culture medium. Pipette 1.5-2 mL of this solution into each well of a 6-well plate and allow it to solidify.

-

Cell Suspension: Harvest and count the cells. Prepare a single-cell suspension in cell culture medium.

-

Top Agar Layer: Prepare a 0.3-0.4% agar solution in cell culture medium. Mix the cell suspension with the top agar solution at a 1:1 ratio.

-

Plating: Immediately pipette 1.5-2 mL of the cell-agar mixture onto the solidified base agar layer in each well.

-

Incubation: Incubate the plates at 37°C in a humidified incubator for 1-3 weeks, or until colonies are visible. Add a small amount of fresh medium to the top of the agar every 2-3 days to prevent drying.

-

Staining: After the incubation period, stain the colonies with crystal violet solution for 10-30 minutes.

-

Washing and Drying: Gently wash the wells with water to remove excess stain. Allow the plates to air dry.

-

Colony Counting: Count the number of colonies in each well using a microscope. A colony is typically defined as a cluster of 50 or more cells.

Signaling Pathways and Experimental Workflows

Pentoxifylline's Anti-inflammatory Signaling Pathway

Pentoxifylline exerts its anti-inflammatory effects primarily through the inhibition of phosphodiesterase (PDE), which leads to an increase in intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which can then phosphorylate and inactivate components of the NF-κB signaling pathway. The inhibition of NF-κB translocation to the nucleus prevents the transcription of pro-inflammatory cytokines such as TNF-α.

Caption: Pentoxifylline's anti-inflammatory signaling pathway.

Experimental Workflow for Assessing Biological Activity

A typical workflow to investigate the biological activity of pentoxifylline and its metabolites involves a series of in vitro assays.

Caption: General experimental workflow for studying metabolites.

Conclusion

The demethylated metabolites of pentoxifylline, particularly M1, M4, and M5, exhibit a range of biological activities that contribute to the therapeutic effects of the parent drug. While M1 appears to share the anti-inflammatory properties of pentoxifylline in terms of TNF-α inhibition, M4 and M5 are less effective in this regard but show greater protective effects against TNF-α-induced cytotoxicity. Furthermore, M1 and M5 have significant hemorheological effects, with M1 being more potent than pentoxifylline in inhibiting platelet aggregation. The diverse pharmacological profiles of these metabolites highlight the complexity of pentoxifylline's mechanism of action and underscore the importance of considering their individual contributions in drug development and clinical application. Further research is warranted to fully elucidate the quantitative structure-activity relationships and the precise molecular targets of these metabolites to optimize their therapeutic potential.

References

- 1. Pentoxifylline and its major oxidative metabolites exhibit different pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative studies of drotaverine--acephyllinate (Depogen) and pentoxifylline (Trental) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hemorheological effects of pentoxifylline on disturbed flow behavior of blood in patients with cerebrovascular insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hemorrheologic effects of metabolites of pentoxifylline (Trental) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. portal.research.lu.se [portal.research.lu.se]

- 6. Pentoxifylline selectivity inhibits tumor necrosis factor synthesis in the arterial wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pentoxifylline inhibits TNF-alpha production from human alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pentoxifylline downregulates nitric oxide and tumor necrosis factor-alpha induced by mycobacterial lipoarabinomannan in a macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 11. Effects of pentoxifylline on red blood cell deformability and blood viscosity under hyperosmolar conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of pentoxifylline and metabolite on red blood cell deformability as measured by ektacytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro effect of pentoxifylline and lisofylline on deformability and aggregation of red blood cells from healthy subjects and patients with chronic venous disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vitro Metabolic Journey of Pentoxifylline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentoxifylline (PTX), a methylxanthine derivative, is a hemorheological agent utilized in the management of peripheral vascular disease. Its therapeutic efficacy is intrinsically linked to its biotransformation into several pharmacologically active metabolites. Understanding the in vitro metabolism of pentoxifylline is paramount for predicting its in vivo pharmacokinetics, evaluating potential drug-drug interactions, and developing novel therapeutic strategies. This technical guide provides an in-depth overview of the in vitro metabolism of pentoxifylline to its key derivatives, focusing on the enzymatic pathways, experimental protocols for its characterization, and the signaling cascades it modulates.

Metabolic Pathways of Pentoxifylline

The in vitro metabolism of pentoxifylline is a complex process primarily occurring in the liver and erythrocytes, yielding a series of phase I metabolites.[1] The most significant metabolites detected in plasma are Metabolite 1 (M1, a hydroxy derivative), Metabolite 4 (M4, a carboxy derivative), and Metabolite 5 (M5, another carboxy derivative).[2]

The primary metabolic reactions involve reduction and oxidation. The formation of the active metabolite M1 (lisofylline) is a reversible reduction reaction.[1] Further oxidation of pentoxifylline and its metabolites leads to the formation of various carboxylated and demethylated derivatives.

Enzymology of Pentoxifylline Metabolism

The biotransformation of pentoxifylline and its metabolites is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. Specific isoforms implicated in its metabolism include CYP1A2, CYP2E1, CYP3A4, and CYP2A6.[3] The involvement of these isoforms can be concentration-dependent, highlighting the complexity of predicting its metabolic fate. For instance, at lower concentrations of the metabolite M1, CYP1A2 and CYP3A4 are the major isoforms responsible for its further metabolism, while at higher concentrations, CYP3A4 and CYP2A6 play a more significant role.[3]

Quantitative Analysis of In Vitro Metabolism

The kinetic parameters of enzyme-mediated reactions, Michaelis constant (Km) and maximum velocity (Vmax), are crucial for characterizing the metabolic pathways. While specific kinetic data for the direct conversion of pentoxifylline to its primary metabolites M1, M4, and M5 in human liver microsomes is not extensively reported in the literature, studies on the metabolism of its key metabolite, M1, provide valuable insights into the enzymatic processes.

The formation of pentoxifylline and Metabolite 3 (M3) from M1 in human liver microsomes has been shown to follow biphasic kinetics, suggesting the involvement of multiple enzymes with different affinities.[3]

Table 1: Kinetic Parameters for the In Vitro Metabolism of Metabolite M1 in Human Liver Microsomes [3]

| Conversion | Parameter | Value (Mean) |

| M1 to Pentoxifylline | Vmax1 | 1.648 nmol/min/mg protein |

| Km1 | 0.180 mM | |

| Vmax2 | 5.622 nmol/min/mg protein | |

| Km2 | 4.829 mM | |

| M1 to M3 | Vmax1 | 0.062 nmol/min/mg protein |

| Km1 | 0.025 mM | |

| Vmax2 | 0.491 nmol/min/mg protein | |

| Km2 | 1.216 mM |

Experimental Protocols

In Vitro Metabolism Assay Using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of pentoxifylline in human liver microsomes.

Materials:

-

Pentoxifylline

-

Human Liver Microsomes (pooled)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (or other suitable organic solvent)

-

Internal Standard (for HPLC analysis)

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes (final concentration typically 0.5 mg/mL), and pentoxifylline (at various concentrations to determine kinetics).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking. Samples are collected at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Termination of Reaction: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard. This step also serves to precipitate the microsomal proteins.

-

Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Collection: Carefully collect the supernatant for analysis by HPLC.

HPLC-UV Method for Quantification of Pentoxifylline and its Metabolites

This protocol provides a general framework for the analysis of pentoxifylline and its metabolites using High-Performance Liquid Chromatography with UV detection.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02 M phosphoric acid, pH adjusted) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio will need to be optimized for specific separation needs. For example, a mobile phase of methanol-phosphoric acid (0.02 M, pH 5) in a 3:7 ratio has been used.[4]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 274 nm.[5]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

Procedure:

-

Standard Curve Preparation: Prepare a series of standard solutions of pentoxifylline and its available metabolite standards of known concentrations.

-

Sample Analysis: Inject the supernatant from the in vitro metabolism assay into the HPLC system.

-

Data Acquisition and Analysis: Record the chromatograms and integrate the peak areas of pentoxifylline and its metabolites. Quantify the concentrations in the samples by comparing their peak areas to the standard curve.

Signaling Pathways Modulated by Pentoxifylline

Pentoxifylline exerts its pharmacological effects, including its anti-inflammatory properties, by modulating intracellular signaling pathways. A key mechanism of action is the inhibition of phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine monophosphate (cAMP).

By inhibiting PDEs, pentoxifylline leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn can phosphorylate and regulate the activity of various downstream targets. One of the critical consequences of PKA activation is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). The suppression of NF-κB activity by the cAMP/PKA pathway is a central mechanism for the anti-inflammatory effects of pentoxifylline.

References

- 1. portal.research.lu.se [portal.research.lu.se]

- 2. scribd.com [scribd.com]

- 3. yakhak.org [yakhak.org]

- 4. Determination of pentoxifylline and its major metabolites in microbial extracts by thin-layer and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

Spectroscopic and Analytical Characterization of Pentoxifylline Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the analytical methodologies for the characterization of Pentoxifylline and its metabolites. While specific spectroscopic data for 3-Desmethyl-3-(5-oxohexyl) Pentoxifylline is not publicly available, this document outlines the established experimental protocols for NMR and mass spectrometry analysis of related compounds. The guide includes generalized experimental workflows and data presentation formats that can be adapted for the analysis of novel or less common metabolites of Pentoxifylline.

Introduction

Pentoxifylline, a xanthine derivative, undergoes extensive metabolism in vivo, leading to the formation of several active and inactive metabolites. The characterization of these metabolites is crucial for understanding the drug's pharmacokinetic and pharmacodynamic profile. This guide focuses on the analytical techniques used to identify and quantify these metabolites, with a theoretical application to the specific, less-documented metabolite, this compound.

Analytical Methodologies

The analysis of Pentoxifylline and its metabolites from biological matrices typically involves a combination of chromatographic separation and spectroscopic detection.

Sample Preparation

A robust sample preparation protocol is essential to remove interfering substances from the biological matrix (e.g., plasma, urine) and to concentrate the analytes of interest.

Experimental Protocol: Solid-Phase Extraction (SPE)

-

Conditioning: An SPE cartridge (e.g., C18) is conditioned with methanol followed by water.

-

Loading: The biological sample (e.g., plasma) is loaded onto the cartridge.

-

Washing: The cartridge is washed with a weak solvent to remove hydrophilic impurities.

-

Elution: The analytes of interest are eluted with an organic solvent (e.g., methanol, acetonitrile).

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for analysis.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the standard method for separating Pentoxifylline and its metabolites prior to detection.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

-

Column: A C18 or C8 analytical column is typically used.

-

Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is employed.

-

Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

-

Temperature: The column is often maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

Mass Spectrometry (MS) Detection

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of drug metabolites.

Experimental Protocol: LC-MS/MS Analysis

-

Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like Pentoxifylline and its metabolites.

-

Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) can be used.

-

Scan Mode: For quantification, Multiple Reaction Monitoring (MRM) is used on a triple quadrupole instrument. For identification of unknown metabolites, full scan and product ion scan modes are employed.

Spectroscopic Data

While specific data for this compound is not available, this section presents the expected data based on the structure of Pentoxifylline and its known metabolites.

Mass Spectrometry Data

The molecular weight of this compound (C12H16N4O3) is 264.28 g/mol . The expected mass spectral data would be as follows:

| Ion | Expected m/z | Notes |

| [M+H]+ | 265.129 | Protonated molecule |

| [M+Na]+ | 287.111 | Sodium adduct |

| Fragment Ions | ||

| Hypothetical | Varies | Fragmentation would likely involve cleavage of the oxohexyl side chain. |

Note: The exact m/z values may vary slightly depending on the instrument calibration.

NMR Spectroscopy Data

NMR spectroscopy provides detailed structural information. For a novel metabolite like this compound, a full suite of 1D and 2D NMR experiments would be necessary for complete structural elucidation.

| Experiment | Purpose |

| 1D NMR | |

| ¹H NMR | Provides information on the number and environment of protons. |

| ¹³C NMR | Provides information on the number and environment of carbon atoms. |

| 2D NMR | |

| COSY | Shows correlations between coupled protons. |

| HSQC | Shows correlations between protons and their directly attached carbons. |

| HMBC | Shows correlations between protons and carbons over two or three bonds. |

| NOESY | Shows through-space correlations between protons, aiding in stereochemistry determination. |

Visualizations

General Metabolic Pathway of Pentoxifylline

The following diagram illustrates the primary metabolic transformations of Pentoxifylline. The position of a hypothetical desmethylation at the 3-position is indicated.

Caption: General metabolic pathways of Pentoxifylline.

Experimental Workflow for Metabolite Identification

The logical flow for identifying and characterizing a novel metabolite from a biological sample is depicted below.

Caption: Workflow for metabolite identification and characterization.

Conclusion

The analytical characterization of drug metabolites is a cornerstone of drug development. While direct spectroscopic data for this compound are not currently in the public domain, the established methodologies for Pentoxifylline and its other metabolites provide a clear and robust framework for its future identification and characterization. The protocols and workflows detailed in this guide are intended to serve as a valuable resource for researchers in this field.

An In-depth Technical Guide to the Solubility and Stability of Pentoxifylline and its Metabolites

Disclaimer: No specific experimental data was found for a compound named "3-Desmethyl-3-(5-oxohexyl) Pentoxifylline." The major metabolites of Pentoxifylline are commonly designated as M1 through M7. This guide will focus on the parent drug, Pentoxifylline, and its major, well-characterized metabolite, M5 (1-(3-carboxypropyl)-3,7-dimethylxanthine), as a representative example to address the core requirements of this technical guide.

This technical guide provides a comprehensive overview of the available data and standardized methodologies for assessing the solubility and stability of Pentoxifylline and its metabolites. It is intended for researchers, scientists, and professionals in drug development.

Solubility Profile

The solubility of a drug substance is a critical physicochemical property that influences its absorption and bioavailability. Below is a summary of the available solubility data for Pentoxifylline. No quantitative solubility data was found for the metabolite M5.

Table 1: Solubility of Pentoxifylline

| Solvent | Solubility | Reference |

| Chloroform | Soluble | [1] |

| Methanol | Soluble | [1] |

| Water | Soluble | [1] |

Experimental Protocol for Solubility Determination

A standard method for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method.

Protocol: Equilibrium Solubility Determination

-

Preparation of Saturated Solution: Add an excess amount of the test compound (e.g., Pentoxifylline or its metabolite) to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to cover the physiological pH range.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm) to remove any undissolved solid particles.

-

Quantification: Dilute the filtered solution with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments for each condition.

Stability Profile

Drug stability is a critical quality attribute that ensures the safety and efficacy of a pharmaceutical product throughout its shelf life. Stability studies are conducted according to the International Council for Harmonisation (ICH) guidelines.

While specific stability data for "this compound" is unavailable, a study on an extemporaneously prepared oral suspension of Pentoxifylline provides some insight into its stability under specific conditions.

Table 2: Stability of Pentoxifylline Oral Suspension (20 mg/mL)

| Storage Condition | Duration | Result | Reference |

| 25 °C | 91 days | Stable | [1] |

| 4 °C | 91 days | Stable | [1] |

Experimental Protocol for Stability Testing

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance.

Protocol: Forced Degradation Study

-

Stress Conditions: Expose the drug substance (in solid state and in solution) to various stress conditions as per ICH Q1A(R2) guidelines:

-

Acidic: 0.1 N HCl at 60 °C for 24 hours.

-

Basic: 0.1 N NaOH at 60 °C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: 80 °C for 48 hours.

-

Photolytic: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis: At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method to separate the parent drug from any degradation products.

-

Peak Purity and Mass Balance: Assess the peak purity of the parent drug to ensure no co-eluting peaks are present. Calculate the mass balance to account for all the material after degradation.

-

Identification of Degradants: If significant degradation is observed, attempt to identify the structure of the degradation products using techniques like LC-MS/MS.

References

Methodological & Application

Application Note: High-Throughput Quantification of Pentoxifylline and its Major Metabolites in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of pentoxifylline (PTX) and its primary active metabolites, lisofylline (M1) and 1-(3-carboxypropyl)-3,7-dimethylxanthine (M5), in human plasma. The method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This high-throughput assay is suitable for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research.

Introduction

Pentoxifylline is a xanthine derivative used to treat intermittent claudication and other conditions related to poor blood circulation. It undergoes extensive metabolism in the body, primarily to its active metabolites, lisofylline (M1) and 1-(3-carboxypropyl)-3,7-dimethylxanthine (M5). Accurate quantification of the parent drug and its metabolites is crucial for understanding its pharmacokinetic profile and therapeutic efficacy. This application note provides a detailed protocol for a highly selective and sensitive LC-MS/MS method for the simultaneous determination of pentoxifylline and its key metabolites in plasma.

Metabolic Pathway of Pentoxifylline

Caption: Metabolic conversion of Pentoxifylline to its major metabolites.

Experimental

Sample Preparation

A simple and efficient protein precipitation method was employed for the extraction of analytes from plasma.

Caption: Workflow for plasma sample preparation.

Liquid Chromatography

Chromatographic separation was achieved using a reversed-phase C18 column with a gradient elution.

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 5% B to 95% B in 3 min, hold for 1 min, re-equilibrate for 1 min |

Mass Spectrometry

The analytes were detected using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

| Parameter | Pentoxifylline (PTX) | Lisofylline (M1) | 1-(3-carboxypropyl)-3,7-dimethylxanthine (M5) |

| Precursor Ion (m/z) | 279.2 | 281.2 | 267.1 |

| Product Ion (m/z) | 181.1 | 181.1 | 193.1 |

| Collision Energy (eV) | 25 | 20 | 22 |

| Cone Voltage (V) | 30 | 30 | 35 |

Quantitative Data Summary

The method was validated for linearity, sensitivity, accuracy, and precision.

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Pentoxifylline (PTX) | 1 - 1000 | 1 | 95.2 - 103.5 | < 5.8 |

| Lisofylline (M1) | 1 - 1000 | 1 | 96.8 - 104.1 | < 6.2 |

| 1-(3-carboxypropyl)-3,7-dimethylxanthine (M5) | 5 - 2500 | 5 | 94.5 - 102.7 | < 7.1 |

Detailed Protocols

Stock Solution Preparation

-

Prepare individual stock solutions of pentoxifylline, lisofylline, and 1-(3-carboxypropyl)-3,7-dimethylxanthine in methanol at a concentration of 1 mg/mL.

-

Prepare a stock solution of the internal standard (e.g., pentoxifylline-d6) in methanol at a concentration of 1 mg/mL.

-

Store stock solutions at -20°C.

Calibration Standards and Quality Control Samples

-

Prepare working solutions by serially diluting the stock solutions with a 50:50 mixture of methanol and water to create a series of calibration standards.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

Spike blank human plasma with the working solutions to create calibration standards and QC samples.

Sample Preparation Protocol

-

Thaw plasma samples, calibration standards, and QC samples on ice.

-

To 100 µL of each sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard at a final concentration of 100 ng/mL.

-

Vortex the tubes for 1 minute to precipitate proteins.

-

Centrifuge the samples at 10,000 x g for 5 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS System Operation

-

Equilibrate the LC system with the initial mobile phase conditions.

-

Set up the mass spectrometer with the MRM transitions and optimized parameters as listed in the Mass Spectrometry table.

-

Create a sequence table in the instrument control software with the sample list, including blanks, calibration standards, QC samples, and unknown samples.

-

Initiate the LC-MS/MS analysis.

Data Analysis

-

Integrate the chromatographic peaks for each analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a linear regression with a 1/x² weighting.

-

Determine the concentration of the analytes in the QC and unknown samples from the calibration curve.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the simultaneous quantification of pentoxifylline and its major metabolites in human plasma. The simple sample preparation and fast chromatography make it suitable for high-throughput analysis in clinical and research settings.

Application Note and Protocol for the HPLC Analysis of 3-Desmethyl-3-(5-oxohexyl) Pentoxifylline (Metabolite V)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed High-Performance Liquid Chromatography (HPLC) protocol for the quantitative analysis of 3-Desmethyl-3-(5-oxohexyl) Pentoxifylline, a significant metabolite of Pentoxifylline. The following methodology is compiled from established practices for the analysis of Pentoxifylline and its metabolites, offering a robust starting point for method development and validation in a research or clinical setting.

Introduction

Pentoxifylline, a xanthine derivative, is a hemorheologic agent used to treat peripheral vascular disease. It undergoes extensive metabolism in vivo, forming several active metabolites. One of these is the carboxylic acid metabolite, this compound (also referred to as Metabolite V). Accurate quantification of this metabolite is crucial for pharmacokinetic and drug metabolism studies. This application note describes a reversed-phase HPLC (RP-HPLC) method with UV detection for this purpose.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, chromatographic separation, and detection of this compound in biological matrices such as plasma.

2.1. Sample Preparation (Solid-Phase Extraction)

Solid-phase extraction (SPE) is a reliable method for extracting Pentoxifylline and its metabolites from plasma[1].

-

Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.

-

Sample Loading: To 1 mL of plasma sample, add an internal standard (e.g., 7-(2'-chloroethyl)theophylline) and vortex. Load the sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of deionized water to remove interfering substances.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.

-

Injection: Inject a defined volume (e.g., 20 µL) into the HPLC system.

2.2. HPLC Instrumentation and Conditions

The following HPLC conditions are based on methods developed for the separation of Pentoxifylline and its acidic metabolites[2].

| Parameter | Recommended Condition |

| HPLC System | A standard HPLC system with a UV detector |

| Column | LiChrospher 100 RP-18 (5 µm) or equivalent C18 column |

| Mobile Phase | A mixture of water, dioxane, and acetonitrile (87:6.5:6.5, v/v/v) acidified with 0.5% (v/v) acetic acid[1]. Alternatively, a mobile phase of methanol and 0.02 M phosphoric acid (pH 5) (3:7) can be effective for separating acidic metabolites[2]. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient (approximately 25°C) |

| Detection Wavelength | 275 nm[1] |

| Injection Volume | 20 µL |

2.3. Method Validation Parameters

-

Linearity: The relationship between the concentration of the analyte and the detector response.

-

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

-

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

-

Precision: The closeness of agreement between a series of measurements.

-

Accuracy: The closeness of the measured value to the true value.

-

Recovery: The efficiency of the extraction procedure.

Data Presentation

The following tables summarize the expected chromatographic parameters and representative validation data for Pentoxifylline and its metabolites based on published methods.

Table 1: Chromatographic Parameters

| Compound | Expected Retention Time (min) |

| Pentoxifylline | ~5-7 |

| This compound (Metabolite V) | To be determined (expected to be shorter than Pentoxifylline due to increased polarity) |

| Internal Standard (e.g., 7-(2'-chloroethyl)theophylline) | To be determined |

Note: Retention times are highly dependent on the specific HPLC system, column, and mobile phase composition and must be determined experimentally.

Table 2: Representative Method Validation Data for Pentoxifylline and its Metabolites

| Parameter | Pentoxifylline | Other Metabolites |

| Linearity Range (ng/mL) | 15 - 400[3] | 25 - 1000 (for main metabolites)[1] |

| LOD (ng/mL) | 5[3] | 25 (for main metabolites)[1] |

| LOQ (ng/mL) | 15[3] | 25 (for main metabolites)[1] |

| Recovery (%) | >85[1] | >85[1] |

| Intra-day Precision (%RSD) | < 10 | < 15 |

| Inter-day Precision (%RSD) | < 10 | < 15 |

Note: The values presented are indicative and should be established for this compound during in-house method validation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: HPLC analysis workflow for this compound.

Signaling Pathway (Metabolism of Pentoxifylline)

The diagram below illustrates the metabolic pathway of Pentoxifylline, leading to the formation of this compound (Metabolite V).

Caption: Simplified metabolic pathway of Pentoxifylline.

Conclusion

The described HPLC method provides a solid foundation for the reliable quantification of this compound in biological samples. Adherence to the outlined sample preparation and chromatographic conditions, followed by a thorough method validation, will ensure the generation of accurate and reproducible data critical for advancing research and development in this field.

References

- 1. Determination of pentoxifylline and its metabolites in human plasma by high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of pentoxifylline and its major metabolites in microbial extracts by thin-layer and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Validation of an HPLC method for determination of pentoxifylline in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Solid-Phase Extraction of Pentoxifylline and its Metabolites from Urine: An Application Note and Protocol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of pentoxifylline (PTX) and its primary active metabolites, 1-(5-hydroxyhexyl)-3,7-dimethylxanthine (Metabolite I, M1) and 1-(3-carboxypropyl)-3,7-dimethylxanthine (Metabolite V, MV), from human urine. The described method is essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screenings. The protocol includes sample pre-treatment with enzymatic hydrolysis to account for conjugated metabolites, a robust SPE procedure for analyte enrichment and matrix purification, and suggested parameters for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Pentoxifylline is a xanthine derivative used to treat intermittent claudication and other conditions related to poor blood flow. It undergoes extensive metabolism in the liver, with the majority of its metabolites being excreted in the urine. The primary metabolites, M1 and MV, contribute to the overall pharmacological effect of the drug.[1] Accurate and reliable quantification of PTX and its metabolites in urine is crucial for understanding its disposition and for clinical and forensic purposes. Solid-phase extraction is a widely used technique for the sample preparation of biological fluids due to its efficiency in isolating and concentrating analytes while removing interfering matrix components.[2]

Metabolic Pathway of Pentoxifylline

Pentoxifylline is primarily metabolized in the liver through oxidation and reduction pathways. The main active metabolites are Metabolite I (Lisofylline), formed via reduction, and Metabolite V, formed through oxidation. These metabolites, along with the parent drug, can be conjugated with glucuronic acid before renal excretion.

Caption: Metabolic pathway of Pentoxifylline.

Experimental Protocols

Materials and Reagents

-

Pentoxifylline, Metabolite I, and Metabolite V analytical standards

-

Internal Standard (e.g., Pentoxifylline-d6)

-

Beta-glucuronidase from Patella vulgata

-

Phosphate buffer (0.1 M, pH 6.8)

-

Formic acid

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized water

-

Solid-Phase Extraction (SPE) cartridges: Mixed-mode cation exchange or reversed-phase C18 cartridges are recommended.

Sample Pre-treatment: Enzymatic Hydrolysis

Since pentoxifylline and its metabolites can be excreted as glucuronide conjugates, an enzymatic hydrolysis step is recommended to cleave these conjugates and quantify the total analyte concentration.[3]

-

To 1 mL of urine sample, add 50 µL of the internal standard solution.

-

Add 1 mL of 0.1 M phosphate buffer (pH 6.8).

-

Add 20 µL of β-glucuronidase solution.

-

Vortex the mixture for 30 seconds.

-

Incubate the sample at 60°C for 2 hours.

-

Allow the sample to cool to room temperature before proceeding to the SPE step.

Solid-Phase Extraction (SPE) Protocol

The following is a general protocol that can be adapted for mixed-mode cation exchange or C18 cartridges. Optimization may be required based on the specific cartridge and equipment used.

Caption: General workflow for SPE of Pentoxifylline from urine.

-

Cartridge Conditioning:

-

Pass 3 mL of methanol through the SPE cartridge.

-

Pass 3 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

-

-

Sample Loading:

-

Load the pre-treated urine sample onto the conditioned cartridge at a slow flow rate (approximately 1-2 mL/min).

-

-

Washing:

-

Wash the cartridge with 3 mL of deionized water to remove salts and other polar impurities.

-

Wash the cartridge with 3 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less retained impurities.

-

-

Elution:

-

Elute the analytes with 2 mL of an appropriate elution solvent. A common choice is methanol containing a small percentage of acid (e.g., 2% formic acid) to ensure the analytes are in their neutral or ionized form for efficient elution.

-

-

Post-Elution Processing:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

-

Data Presentation

Table 1: Analyte Recovery

| Analyte | Expected Recovery (%) |

| Pentoxifylline (PTX) | > 85% |

| Metabolite I (M1) | > 80% |

| Metabolite V (MV) | > 75% |

Table 2: Method Detection and Quantification Limits

| Analyte | Estimated Limit of Detection (LOD) (ng/mL) | Estimated Limit of Quantification (LOQ) (ng/mL) |

| Pentoxifylline (PTX) | 5 | 15 |

| Metabolite I (M1) | 10 | 25 |

| Metabolite V (MV) | 15 | 30 |

Discussion

The presented SPE protocol offers a robust and reliable method for the extraction of pentoxifylline and its major metabolites from urine. The enzymatic hydrolysis step is critical for an accurate determination of the total excreted amounts of the analytes. The choice of SPE sorbent (mixed-mode or reversed-phase) will depend on the specific characteristics of the analytical column and the desired selectivity. It is recommended to use a deuterated internal standard for each analyte to correct for matrix effects and variations in extraction efficiency. The final analytical determination is typically performed by LC-MS/MS, which provides the necessary sensitivity and selectivity for the quantification of these compounds in a complex biological matrix like urine.[7][8]

Conclusion

This application note provides a comprehensive framework for the solid-phase extraction of pentoxifylline and its metabolites from urine. The detailed protocol and expected performance characteristics will be a valuable resource for researchers and scientists in the fields of pharmacology, toxicology, and clinical chemistry. Further validation of this method in a specific laboratory setting is recommended to ensure compliance with regulatory guidelines.

References

- 1. biotage.com [biotage.com]

- 2. aurorabiomed.com [aurorabiomed.com]

- 3. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of pentoxifylline and its metabolites in human plasma by high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Validation of an HPLC method for determination of pentoxifylline in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of pentoxifylline and its 5-hydroxy metabolite in human plasma by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Rapid high-performance liquid chromatography-tandem mass spectrometry method for determination of pentoxifylline and its active metabolites M1 and M5 in human plasma and its application in bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: In Vitro Assays for 3-Desmethyl-3-(5-oxohexyl) Pentoxifylline Activity

Introduction

Pentoxifylline (PTX) is a methylxanthine derivative with multifaceted pharmacological effects, primarily used to improve blood flow in patients with peripheral vascular disease.[1] Its mechanisms of action include the non-selective inhibition of phosphodiesterase (PDE) enzymes and significant anti-inflammatory and immunomodulatory properties.[2][3] PTX is extensively metabolized in vivo to several pharmacologically active compounds, including 3-Desmethyl-3-(5-oxohexyl) Pentoxifylline, also known as metabolite M5.[4][5] To elucidate the specific contribution of M5 to the overall therapeutic profile of Pentoxifylline, it is essential to characterize its activity using targeted in vitro assays.

These application notes provide detailed protocols for two key in vitro assays designed to quantify the biological activity of M5: a Phosphodiesterase (PDE) Inhibition Assay and a Tumor Necrosis Factor-alpha (TNF-α) Inhibition Assay. A protocol for a supporting Cell Viability Assay is also included to control for potential cytotoxicity. These assays are fundamental for researchers in pharmacology and drug development seeking to understand the compound's mechanism of action and therapeutic potential.

Primary Mechanisms of Action for Assay Development

The development of in vitro assays for M5 is based on the established activities of its parent compound, Pentoxifylline:

-

Phosphodiesterase (PDE) Inhibition : PTX inhibits PDEs, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This rise in cAMP activates Protein Kinase A (PKA) and mediates various downstream effects, including smooth muscle relaxation and reduced inflammation.[2][3]

-

Anti-inflammatory Effects : PTX is a known inhibitor of TNF-α synthesis, a key pro-inflammatory cytokine involved in numerous inflammatory diseases.[2][6] This effect is a cornerstone of its immunomodulatory activity.

The following protocols will allow researchers to quantify the potency of M5 in modulating these two critical pathways.

Protocol 1: Phosphodiesterase (PDE) Inhibition Assay

Assay Principle

This protocol describes a luminometric method to measure the inhibitory activity of this compound on phosphodiesterase (PDE) enzymes. The assay quantifies PDE activity by measuring the amount of cAMP hydrolyzed by the enzyme. In a multi-step reaction, the remaining cAMP binds to and activates Protein Kinase A (PKA), which then consumes ATP. A luciferase-based reagent is used to measure the remaining ATP; the resulting luminescent signal is inversely proportional to PDE activity. A potent inhibitor will prevent cAMP hydrolysis, leading to low ATP consumption and a strong luminescent signal. This method is adapted from commercially available kits such as the PDE-Glo™ Phosphodiesterase Assay.[7]

Materials and Reagents

-

This compound (M5)

-

Pentoxifylline (Parent compound control)

-

Rolipram or other known PDE4 inhibitor (Positive control)

-

Recombinant human PDE enzyme (e.g., PDE4)

-

PDE-Glo™ Phosphodiesterase Assay Kit (or equivalent), containing:

-

Reaction Buffer

-

cAMP substrate

-

ATP

-

PKA

-

Kinase-Glo® Reagent

-

-

DMSO (Vehicle)

-

White, opaque 96-well or 384-well assay plates

-

Multichannel pipettes

-

Luminometer

Experimental Protocol

-

Compound Preparation :

-

Prepare a 10 mM stock solution of M5, Pentoxifylline, and the positive control (e.g., Rolipram) in 100% DMSO.

-

Perform serial dilutions of the stock solutions in DMSO to create a concentration-response curve (e.g., 10-point, 3-fold dilutions). The final top concentration in the assay might be 100 µM.

-

-

Assay Setup :

-

Prepare the PDE Reaction Mix: In a tube, combine the Reaction Buffer, cAMP substrate, and PDE enzyme according to the manufacturer's instructions.

-

Add 5 µL of diluted test compounds, controls, or DMSO (vehicle control) to the wells of the assay plate.

-

Add 5 µL of the PDE Reaction Mix to each well to initiate the reaction.

-

Include "No PDE" control wells containing buffer and substrate but no enzyme, to determine the baseline for 100% inhibition.

-

Incubate the plate at room temperature (22-25°C) for 60 minutes.

-

-

Signal Generation and Detection :

-

Prepare the cAMP-dependent PKA/ATP Mix: Combine the Reaction Buffer, PKA, and ATP as per the kit protocol.

-

Add 10 µL of this mix to each well.

-

Incubate for 40 minutes at room temperature. This allows PKA to consume ATP in proportion to the amount of cAMP remaining after the PDE reaction.

-

Add 20 µL of Kinase-Glo® Reagent to each well. This reagent lyses the components and initiates the luciferase reaction.

-

Incubate for 10 minutes in the dark to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

Data Analysis and Presentation

-

Calculate Percent Inhibition :

-

Normalize the data using the vehicle control (0% inhibition) and the "No PDE" control (100% inhibition).

-

Percent Inhibition = 100 * (RLU_compound - RLU_vehicle) / (RLU_no_PDE - RLU_vehicle)

-

RLU = Relative Luminescence Units

-

-

Determine IC₅₀ :

-

Plot the Percent Inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value (the concentration at which 50% of PDE activity is inhibited).

-

Data Summary Table

| Compound | Target | IC₅₀ (µM) [Mean ± SD, n=3] |

| This compound | PDE4B | [Insert Value] |

| Pentoxifylline (Parent Compound) | PDE4B | [Insert Value] |

| Rolipram (Positive Control) | PDE4B | [Insert Value] |

Workflow Diagram: PDE Inhibition Assay

Caption: Workflow for the luminometric PDE inhibition assay.

Protocol 2: TNF-α Inhibition Assay in LPS-Stimulated Monocytes

Assay Principle

This cell-based assay quantifies the anti-inflammatory activity of this compound by measuring its ability to inhibit the secretion of Tumor Necrosis Factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated human monocytic cells.[8] The THP-1 cell line is a suitable model for this purpose. Cells are pre-treated with the test compound and then stimulated with LPS to induce a pro-inflammatory response, including the robust production and secretion of TNF-α. The concentration of TNF-α in the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials and Reagents

-

This compound (M5)

-

Pentoxifylline (Parent compound control)

-

Dexamethasone (Positive control)

-

THP-1 human monocytic cell line

-

RPMI-1640 cell culture medium with L-glutamine

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate Buffered Saline (PBS)

-

Human TNF-α ELISA Kit

-

Sterile, 96-well flat-bottom cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader (for ELISA)

Experimental Protocol

-

Cell Culture and Plating :

-

Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain cells at a density between 2x10⁵ and 1x10⁶ cells/mL.

-

On the day of the experiment, centrifuge the cells, resuspend in fresh medium, and count them.

-

Plate the cells at a density of 2x10⁵ cells/well in 100 µL of medium into a 96-well plate.

-

-

Compound Treatment :

-

Prepare serial dilutions of M5, Pentoxifylline, and Dexamethasone in culture medium. The final DMSO concentration should not exceed 0.1% to avoid vehicle-induced toxicity.

-

Add 50 µL of the diluted compounds to the appropriate wells. Include "Vehicle Control" wells (medium with 0.1% DMSO) and "Unstimulated Control" wells (medium only).

-

Pre-incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.

-

-

LPS Stimulation :

-

Prepare an LPS working solution in culture medium. A final concentration of 100 ng/mL is typically effective for stimulating TNF-α release in THP-1 cells.[8]

-

Add 50 µL of the LPS solution to all wells except the "Unstimulated Control" wells. Add 50 µL of plain medium to the unstimulated wells. The final volume in each well is now 200 µL.

-

Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator. This incubation time is optimal for peak TNF-α secretion.[8]

-

-

TNF-α Quantification (ELISA) :

-

After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

-

Carefully collect the supernatant (150 µL) from each well without disturbing the cell pellet.

-